molecular formula C7H15NO B13502056 (1,3,3-Trimethylazetidin-2-yl)methanol

(1,3,3-Trimethylazetidin-2-yl)methanol

Cat. No.: B13502056
M. Wt: 129.20 g/mol
InChI Key: CJJLMAKDZMRBEQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-Trimethylazetidin-2-yl)methanol typically involves the reaction of azetidine derivatives with appropriate reagents. One common method is the alkylation of azetidine with trimethylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (1,3,3-Trimethylazetidin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1,3,3-Trimethylazetidin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1,3,3-Trimethylazetidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: (1,3,3-Trimethylazetidin-2-yl)methanol is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other azetidine derivatives .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(1,3,3-trimethylazetidin-2-yl)methanol

InChI

InChI=1S/C7H15NO/c1-7(2)5-8(3)6(7)4-9/h6,9H,4-5H2,1-3H3

InChI Key

CJJLMAKDZMRBEQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1CO)C)C

Origin of Product

United States

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